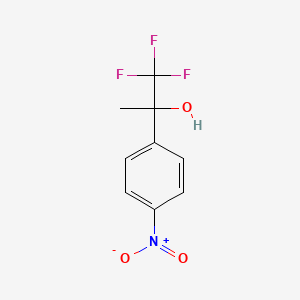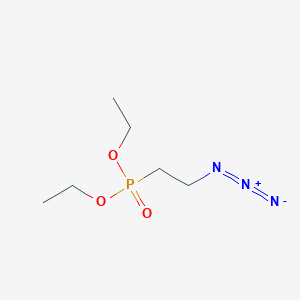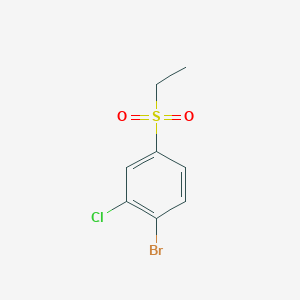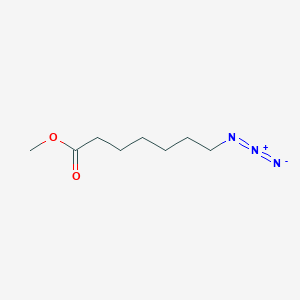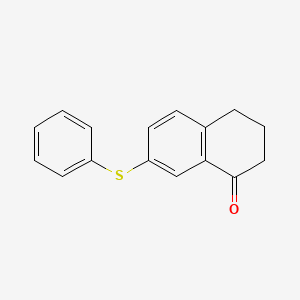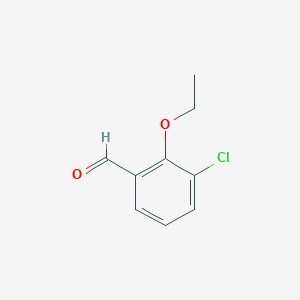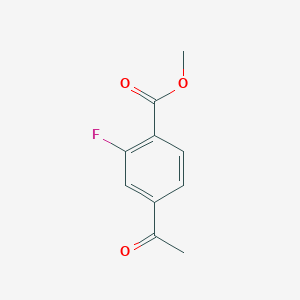
Methyl 4-acetyl-2-fluorobenzoate
概要
説明
Synthesis Analysis
The synthesis of “Methyl 4-acetyl-2-fluorobenzoate” involves two stages . In the first stage, 4-acetyl-2-fluorobenzoic acid reacts with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20°C for 3 hours . In the second stage, methanol reacts with triethylamine in dichloromethane at 0 - 20°C for 1 hour .Molecular Structure Analysis
The molecular structure of “Methyl 4-acetyl-2-fluorobenzoate” can be represented by the InChI code: 1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 .科学的研究の応用
Synthesis and Biological Activities
Methyl 4-acetyl-2-fluorobenzoate is involved in the synthesis of various biologically active compounds. For instance, hydrazide-hydrazones and 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which include derivatives of 4-fluorobenzoic acid, have been synthesized and evaluated for their antifungal, anti-inflammatory, cytotoxic, and antioxidant activities (Koçyiğit-Kaymakçıoğlu et al., 2012). These compounds show potential in medical and pharmacological research, particularly in the development of new therapeutic agents.
Radiotracer Synthesis for Brain Studies
Fluorine-18-labeled derivatives of 4-fluorobenzoic acid have been prepared for potential use as in vivo substrates for brain acetylcholinesterase (Bormans et al., 1996). These radiotracers are designed for brain imaging studies, particularly to investigate enzyme activity in neurological research.
Cholinesterase Inhibitors
Derivatives of 4-fluorobenzoic acid, including those combined with tetrahydroacridine, have been synthesized and studied for their ability to inhibit cholinesterases, important in the treatment of Alzheimer's disease and other cognitive disorders (Szymański et al., 2012).
Antimicrobial Agents
Compounds synthesized from 4-fluorobenzoic acid hydrazide exhibit potential as antimicrobial agents. Studies have shown their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Rollas et al., 2002).
Electrochemical Analysis
Electrochemical studies involving methylfluorobenzoates, including methyl 4-fluorobenzoate, have been conducted to understand the mechanisms of C–F bond cleavages, which are relevant in various chemical processes (Muthukrishnan & Sangaranarayanan, 2010).
Environmental and Biochemical Research
Research has also been conducted on the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues, which helps in understanding biochemical pathways in environmental contexts (Genthner et al., 1989).
Safety And Hazards
“Methyl 4-acetyl-2-fluorobenzoate” should be handled with care. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment including face protection . It should be stored in a well-ventilated place, kept away from heat, sparks, and flame . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
将来の方向性
特性
IUPAC Name |
methyl 4-acetyl-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKZZOPOAWJQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetyl-2-fluorobenzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

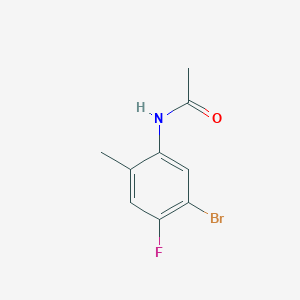
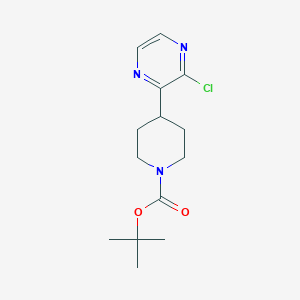
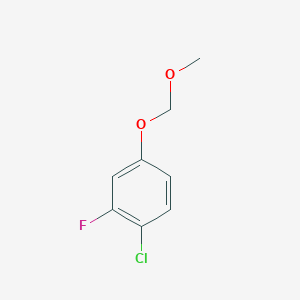
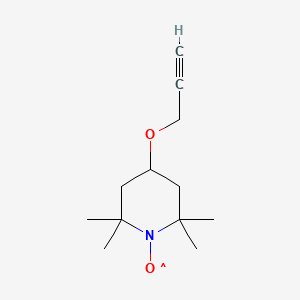
![3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1457113.png)
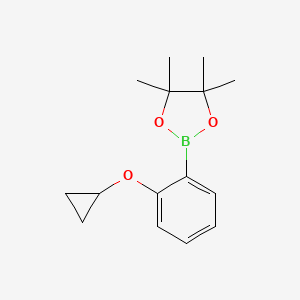
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)
